N-hexanoyl-D-erythro-sphingosylphosphorylcholine
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Overview
Description
It is a derivative of sphingomyelin, which is a type of phospholipid found in animal cell membranes, particularly in the myelin sheath of nerve cells . This compound is known for its involvement in various biological processes, including cell signaling and membrane structure integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoyl-D-erythro-sphingosylphosphorylcholine typically involves the acylation of sphingosine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Acylation Reaction: The activated hexanoic acid is then reacted with sphingosine in the presence of a base such as triethylamine (TEA) to form N-hexanoyl-sphingosine.
Phosphorylation: The N-hexanoyl-sphingosine is subsequently phosphorylated using phosphocholine chloride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-hexanoyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ceramides, which are important signaling molecules.
Hydrolysis: It can be hydrolyzed by sphingomyelinase to produce ceramide and phosphorylcholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Enzymatic hydrolysis using sphingomyelinase.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Ceramides: Formed through oxidation and hydrolysis reactions.
Phosphorylcholine: Produced during hydrolysis.
Scientific Research Applications
N-hexanoyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its involvement in myelin sheath formation.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Mechanism of Action
N-hexanoyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its role in cell membranes. It interacts with cholesterol to form lipid rafts, which are microdomains that regulate protein localization and signaling. The compound also serves as a precursor to bioactive molecules such as ceramides, which are involved in apoptosis and cell differentiation .
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-sphingomyelin: Another sphingomyelin derivative with a longer acyl chain.
N-stearoyl-D-sphingomyelin: Similar structure but with an 18-carbon acyl chain.
N-lauroyl-D-sphingomyelin: Contains a 12-carbon acyl chain.
Uniqueness
N-hexanoyl-D-erythro-sphingosylphosphorylcholine is unique due to its shorter acyl chain, which affects its biophysical properties and interactions within the cell membrane. This shorter chain length allows for distinct packing and fluidity characteristics, making it a valuable tool in studying membrane dynamics and lipid-protein interactions .
Properties
Molecular Formula |
C29H59N2O6P |
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Molecular Weight |
562.8 g/mol |
IUPAC Name |
[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |
InChI Key |
AHZZHULAOVWYNO-QURGRASLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Origin of Product |
United States |
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